

molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-acid

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Compound of Interest

N-(Azido-PEG2)-N-Boc-PEG4acid

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Technical Guide: N-(Azido-PEG2)-N-Boc-PEG4acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the bifunctional linker, **N-(Azido-PEG2)-N-Boc-PEG4-acid**. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The quantitative data for **N-(Azido-PEG2)-N-Boc-PEG4-acid** is summarized in the table below. This information is critical for experimental design, reagent quantification, and data analysis.



Parameter	Value	Reference
Chemical Formula	C22H42N4O10	[1][2][3][4][5]
Molecular Weight	522.6 g/mol	[1][2][3][6]
Purity	≥95%	[1][3]
CAS Number	2093153-82-1	[1][2][3]
Appearance	White to off-white solid	
Solubility	Soluble in Water, DMSO, DCM, DMF	[2]
Storage	-20°C	[2]

Experimental Protocols Determination of Molecular Weight by Mass Spectrometry

Objective: To verify the molecular weight of **N-(Azido-PEG2)-N-Boc-PEG4-acid** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

- N-(Azido-PEG2)-N-Boc-PEG4-acid sample
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- · Mass spectrometer with ESI source

Procedure:

• Sample Preparation:



- Prepare a 1 mg/mL stock solution of N-(Azido-PEG2)-N-Boc-PEG4-acid in methanol.
- From the stock solution, prepare a 10 µg/mL working solution in a 50:50 mixture of water and methanol with 0.1% formic acid. The formic acid facilitates protonation.
- Instrumentation Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ESI source to positive ion mode.
 - Typical parameters:
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
 - Cone Gas Flow: 50 L/Hr
 - Desolvation Gas Flow: 600 L/Hr
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 10 μL/min.
 - Acquire data over a mass-to-charge (m/z) range of 100-1000.
- Data Analysis:
 - The expected ion in positive mode is the protonated molecule [M+H]+.
 - Calculate the expected m/z: 522.6 (MW) + 1.0078 (proton mass) = 523.6.
 - Other possible adducts to look for include the sodium adduct [M+Na]⁺ (m/z 545.6) and the potassium adduct [M+K]⁺ (m/z 561.7).

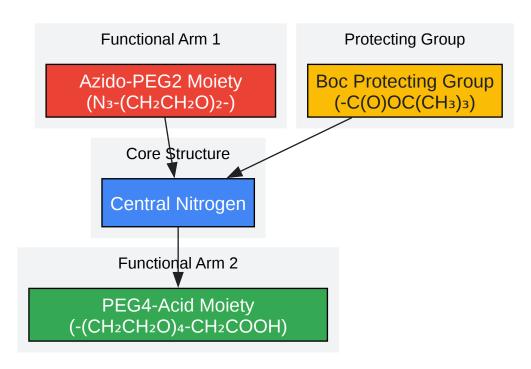


 The observed m/z should be within a tolerable mass accuracy (e.g., ± 0.1 Da) of the calculated value.

Visualizations

Logical Structure of N-(Azido-PEG2)-N-Boc-PEG4-acid

The following diagram illustrates the connectivity of the functional components of the molecule as described by its name.



Logical Diagram of N-(Azido-PEG2)-N-Boc-PEG4-acid

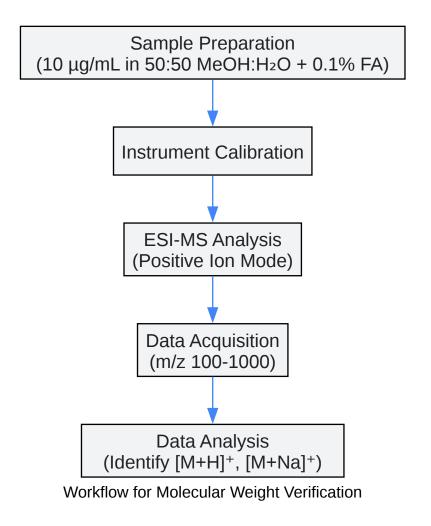
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Logical relationship of the molecular components.

Experimental Workflow for Molecular Weight Determination

The diagram below outlines the key steps in the experimental workflow for determining the molecular weight of the compound using mass spectrometry.





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Experimental workflow for ESI-MS analysis.

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